(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Description
(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone is a chiral small molecule featuring a pyrrolidine core substituted with a 3-aminopyridin-4-ylamino methyl group and a cyclopropyl ketone moiety. The compound’s structure combines a rigid cyclopropane ring, which may enhance metabolic stability, with a pyrrolidine scaffold that offers conformational flexibility for target engagement. The 3-aminopyridine group introduces hydrogen-bonding capabilities, often critical for binding to enzymes or receptors. While direct pharmacological data for this compound is scarce in the provided evidence, its structural motifs align with derivatives explored in kinase inhibition and nucleotide analog research .
Properties
IUPAC Name |
[(3S)-3-[[(3-aminopyridin-4-yl)amino]methyl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-12-8-16-5-3-13(12)17-7-10-4-6-18(9-10)14(19)11-1-2-11/h3,5,8,10-11H,1-2,4,6-7,9,15H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCNQLHWMJDNNO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)CNC3=C(C=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CNC2=C(C=NC=C2)N)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminopyridine moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Attachment of the cyclopropyl group: This can be done using cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminopyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations
Substituent Complexity : The target compound lacks protective groups (e.g., TBS in compounds), which may simplify metabolic processing compared to the silyl-protected analogs .
Core Heterocycles : Unlike the pyrazolopyrimidine derivative in , the target compound’s pyrrolidine-pyridine scaffold is less bulky, possibly favoring different binding pockets .
Molecular Weight : At 259.35 g/mol, the compound is smaller than the fluorinated TBS derivatives (369–438 g/mol), suggesting better membrane permeability .
Research Implications and Limitations
- The cyclopropane group may reduce oxidative metabolism, as seen in cyclopropane-containing drugs like Seletracetam .
- Contradictions: The absence of fluorine or bulky aromatic groups (cf. ’s phenoxyphenyl) may limit potency against targets requiring hydrophobic interactions.
Further studies are needed to validate these inferences.
Biological Activity
(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone, also known by its CAS number 1309806-17-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as its implications in cancer research.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 260.33 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 1309806-17-4 |
Antibacterial Activity
Recent studies have shown that compounds containing pyrrolidine and pyridine moieties exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
In vitro tests on similar compounds suggest that this compound may also exhibit promising antibacterial effects, potentially due to the presence of the aminopyridine group which has been associated with enhanced bioactivity .
Antifungal Activity
The antifungal potential of pyrrolidine derivatives has been documented, particularly against species like Candida albicans. Studies indicate that compounds with structural similarities to this compound could inhibit fungal growth effectively .
A comparative analysis of pyrrolidine-based compounds revealed that certain substitutions significantly enhance antifungal activity, suggesting that modifications in the chemical structure can lead to improved efficacy against fungal pathogens .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial properties of several pyrrolidine derivatives, including those similar to this compound. The results indicated that compounds with electron-donating groups showed increased antibacterial activity, while those with electron-withdrawing groups exhibited varied results depending on their specific structures .
| Compound Type | Activity Observed | MIC Range (mg/mL) |
|---|---|---|
| Pyrrolidine Derivatives | Strong against E. coli and S. aureus | 0.0039 - 0.025 |
| Aminopyridine Derivatives | Moderate against C. albicans | 3.125 - 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
